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Introduction
Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose)

polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes,

including Wnt/β-catenin signaling, telomere homeostasis, cell cycle progression, and glucose

metabolism.[1][2][3] These enzymes catalyze the post-translational modification of target

proteins by adding poly(ADP-ribose) (PAR) chains, a process known as PARsylation. This

modification often serves as a signal for ubiquitination and subsequent proteasomal

degradation.[2][3]

Given their role in pathways frequently dysregulated in cancer, tankyrases have emerged as

promising therapeutic targets.[1][3] Tankyrase-IN-3, also known as G007-LK, is a potent and

highly selective small-molecule inhibitor of both TNKS1 and TNKS2.[4][5] It binds to the

adenosine-binding site of the enzyme's catalytic domain.[6] This guide provides an in-depth

overview of the cellular pathways modulated by G007-LK, supported by quantitative data,

detailed experimental protocols, and pathway visualizations.

Core Cellular Pathways Modulated by G007-LK
Wnt/β-catenin Signaling Pathway
The most well-characterized effect of G007-LK is the modulation of the canonical Wnt/β-

catenin signaling pathway, which is a critical regulator of cell proliferation and is hyperactivated
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in numerous cancers, particularly colorectal cancer (CRC).[7][8][9]

Mechanism of Action: In the absence of a Wnt signal, a multi-protein "destruction complex,"

consisting of Axin, Adenomatous Polyposis Coli (APC), and kinases GSK3β and CK1α,

phosphorylates β-catenin.[8][10] This marks β-catenin for ubiquitination and proteasomal

degradation, keeping its cytoplasmic levels low.[8] Tankyrases promote the degradation of the

destruction complex scaffold protein, Axin, by PARsylating it. The PARylated Axin is then

recognized by the E3 ubiquitin ligase RNF146, which mediates its ubiquitination and

degradation.[11][12] This destabilization of Axin disrupts the destruction complex, allowing β-

catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes that drive

proliferation.[1][3][13]

G007-LK inhibits the catalytic activity of TNKS1/2.[4] This inhibition prevents the PARsylation of

Axin, leading to its stabilization and accumulation.[9][12][14] The increased levels of Axin

enhance the assembly and activity of the β-catenin destruction complex, which in turn

promotes the degradation of β-catenin.[7][10][14] The ultimate result is the downregulation of

Wnt pathway target gene expression and a reduction in the proliferation of Wnt-dependent

cancer cells.[4][14]
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Caption: Wnt/β-catenin pathway modulation by G007-LK.

Hippo-YAP Signaling Pathway
G007-LK also modulates the Hippo signaling pathway, an important regulator of organ size and

a known tumor suppressor pathway.[15] The key effectors of this pathway are the
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transcriptional co-activators YAP and TAZ.

Mechanism of Action: Tankyrases have been identified as positive regulators of YAP signaling.

[16] They achieve this by promoting the PARsylation-dependent degradation of angiomotin

(AMOT) family proteins, which are negative regulators of YAP.[1][16] AMOT proteins sequester

YAP in the cytoplasm, preventing its nuclear translocation and oncogenic activity. By inhibiting

tankyrase, G007-LK leads to the stabilization of AMOT and AMOTL2.[1][15] This enhances the

cytoplasmic sequestration of YAP, reduces its nuclear presence, and suppresses the

expression of YAP target genes.[16]
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Caption: Hippo-YAP pathway modulation by G007-LK.
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Quantitative Data Summary
The efficacy of G007-LK has been quantified across biochemical assays, cell-based models,

and in vivo studies.

Table 1: Biochemical and Cellular Potency of G007-LK

Assay Type Target / Cell Line IC50 Value Reference(s)

Biochemical Assay TNKS1 29 - 46 nM [4][5]

TNKS2 6.3 - 25 nM [4][5]

Cellular Assay
Wnt Reporter

(HEK293)
19 - 50 nM [4][5]

Wnt Reporter

(SW480)
70 nM [5]

Organoid Growth

(CRC)
80 nM [4]

Table 2: Cellular Effects of G007-LK in Colorectal Cancer (CRC) Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.selleckchem.com/products/g007-lk.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00883
https://www.selleckchem.com/products/g007-lk.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00883
https://www.selleckchem.com/products/g007-lk.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00883
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00883
https://www.selleckchem.com/products/g007-lk.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Genotype Effect Concentration Reference(s)

Multiple CRC

lines
APC mutation

~50% inhibition

of Wnt signaling
1 µM [14]

COLO-320DM APC mutation

Mitotic cells

reduced from

24% to 12%

0.2 µM [4]

HCT-15 APC mutation

S-phase cells

reduced from

28% to 18%

0.2 µM [4]

COLO-320DM APC mutation
Suppresses

colony formation
Not specified [4]

SW403 APC mutation
Suppresses

colony formation
Not specified [4]

Table 3: In Vivo Efficacy of G007-LK

Cancer Model Administration Efficacy Reference(s)

COLO-320DM

Xenograft

20 mg/kg, twice daily

(oral)

61% tumor growth

inhibition
[4]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are synthesized protocols for key experiments used to characterize G007-LK.

Western Blot Analysis
This protocol is used to detect changes in protein levels (e.g., Axin, β-catenin, Tankyrase)

following G007-LK treatment.

Cell Lysis:
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Treat cells with desired concentrations of G007-LK or DMSO (vehicle control) for the

specified time (e.g., 6-24 hours).

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and

phosphatase inhibitors.

For analysis of insoluble protein complexes, a more robust extraction buffer (e.g.,

containing urea) may be required.[10]

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the

supernatant.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

Separate proteins on an 8-12% SDS-polyacrylamide gel.

Transfer proteins to a nitrocellulose or PVDF membrane.[10]

Immunoblotting:

Block the membrane for 1 hour at room temperature with 3-5% skim milk or BSA in Tris-

buffered saline with 0.1% Tween 20 (TBST).[10]

Incubate the membrane with primary antibodies (e.g., anti-AXIN1, anti-β-catenin, anti-

TNKS1/2) overnight at 4°C.[10]

Wash the membrane 3 times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

Wash the membrane 3 times with TBST.

Detection: Detect chemiluminescence using an ECL Western Blotting Kit and image with a

digital imager.[10] Quantify band intensities using appropriate software.
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Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt pathway.

Cell Seeding and Transfection:

Seed HEK293 or other suitable cells in a 96-well plate.

Co-transfect cells with a TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOPbrite)

and a constitutively expressed Renilla luciferase plasmid (for normalization).

Treatment:

After 24 hours, treat the cells with a serial dilution of G007-LK or vehicle control.

If assessing ligand-driven signaling, stimulate cells with Wnt3a-conditioned media.[14]

Lysis and Measurement:

After 24 hours of treatment, lyse the cells using the manufacturer's recommended passive

lysis buffer (e.g., Dual-Luciferase Reporter Assay System).[4]

Measure both firefly and Renilla luciferase activity using a luminometer.

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the

normalized values against the inhibitor concentration and fit to a dose-response curve to

determine the IC50.

In Vivo Xenograft Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of G007-LK in a

mouse model.
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1. Cell Implantation
- Suspend COLO-320DM cells in Matrigel

- Implant subcutaneously in SCID mice

2. Tumor Growth & Randomization
- Allow tumors to reach ~100-150 mm³

- Randomize mice into treatment groups

3. Treatment Administration
- Prepare G007-LK in vehicle (e.g., PEG400)

- Administer orally (p.o.) twice daily

4. Monitoring
- Measure tumor volume with calipers 2-3 times/week

- Monitor body weight and animal health

5. Endpoint & Analysis
- Terminate experiment after ~21 days or when tumors reach max size

- Excise tumors for weight and biomarker analysis (Western, IHC)

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.

Animal Model: Use immunodeficient mice (e.g., CB17-SCID or NOD-SCID) to prevent graft

rejection.[12][17]

Tumor Implantation:

Subcutaneously implant 2-5 million APC-mutant CRC cells (e.g., COLO-320DM)

suspended in a solution like Matrigel into the flank of each mouse.[12]

Treatment:
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Once tumors are established (e.g., >100 mm³), randomize mice into treatment and vehicle

control groups.

Administer G007-LK (e.g., 20 mg/kg) or vehicle orally twice daily.[4]

Efficacy Measurement:

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health as indicators of toxicity.

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by

Western blot or immunohistochemistry for biomarkers of Wnt inhibition (e.g., increased

AXIN1/2 levels, decreased expression of genes like NKD1).[4]

Conclusion
Tankyrase-IN-3 (G007-LK) is a potent and selective inhibitor of tankyrase enzymes that

primarily functions by disrupting oncogenic Wnt/β-catenin signaling. Its mechanism of action,

centered on the stabilization of the key scaffold protein Axin, leads to the targeted degradation

of β-catenin and suppression of Wnt-driven proliferation. Furthermore, G007-LK demonstrates

modulatory effects on the Hippo-YAP pathway by stabilizing the YAP inhibitor AMOT. The

robust anti-proliferative and anti-tumor effects observed in preclinical models, supported by

clear quantitative data, establish G007-LK as a valuable chemical probe for studying tankyrase

biology and underscore the therapeutic potential of tankyrase inhibition for cancers with

aberrant Wnt signaling.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12403614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

